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For Immediate Release

A new comparative guide released today offers researchers, scientists, and drug development

professionals an in-depth look at the immunomodulatory activity of Avenciguat, focusing on its

impact on Type 1 Interferon (IFN-1) signaling. This guide provides a detailed comparison with

other relevant compounds, supported by preclinical experimental data, to objectively evaluate

its therapeutic potential.

Avenciguat, a novel soluble guanylate cyclase (sGC) activator, has demonstrated a significant

immunomodulatory effect by downregulating the IFN-1 signaling pathway, a key driver in the

pathophysiology of autoimmune diseases such as Systemic Sclerosis (SSc). Preclinical studies

reveal that Avenciguat's unique mechanism of action may offer advantages over other

modulators of the nitric oxide (NO)-sGC pathway.

Mechanism of Action: A Tripartite Comparison
Avenciguat's immunomodulatory effects stem from its role as an sGC activator. It directly

stimulates sGC, the primary receptor for NO, increasing the production of cyclic guanosine

monophosphate (cGMP). This process occurs independently of NO and is effective even in

environments with high oxidative stress or hypoxia, conditions often found in fibrotic tissues

where sGC may be heme-free and less responsive to traditional sGC stimulators.[1][2][3][4]

For comparison, two other compounds with distinct mechanisms are considered:
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Riociguat: A soluble guanylate cyclase (sGC) stimulator. Unlike Avenciguat, Riociguat's

activity is dependent on the presence of the reduced heme group in sGC and it acts

synergistically with endogenous NO.[1][5][6][7][8] Its efficacy can be diminished in conditions

of high oxidative stress.

Anifrolumab: A human monoclonal antibody that targets the Type I interferon receptor subunit

1 (IFNAR1).[1][2][3][9][10] By blocking this receptor, Anifrolumab directly inhibits the

signaling of all Type I interferons, providing a direct and potent method of suppressing the

IFN-1 pathway.
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Figure 1. Comparative signaling pathways of Avenciguat, Riociguat, and Anifrolumab.
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Experimental Data: Avenciguat Demonstrates
Superior IFN-1 Signaling Downregulation
Preclinical research utilizing a bleomycin-induced dermal fibrosis mouse model, which mimics

key aspects of SSc, has provided crucial insights into Avenciguat's immunomodulatory

capabilities. RNA sequencing of skin samples from this model revealed that Avenciguat
treatment led to a more profound regulation of IFN-1 signaling and associated immune

response genes compared to Riociguat.[1][2][3]

While the full quantitative dataset from the pivotal preclinical study is detailed in its

supplementary materials, the key finding is a significant downregulation of a cluster of

interferon-stimulated genes (ISGs) by Avenciguat. This effect was visibly more pronounced

than that observed with Riociguat. The table below summarizes the comparative effects on

IFN-1 signaling based on available data.
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Parameter Avenciguat Riociguat Anifrolumab Data Source

Primary Target

Soluble

Guanylate

Cyclase (sGC)

Soluble

Guanylate

Cyclase (sGC)

Type 1 Interferon

Receptor

(IFNAR1)

[1][2][3],[1][2][3]

[9][10]

Mechanism
NO-independent

sGC activation

NO-dependent

sGC stimulation

IFNAR1

blockade
[1][4],[7][8],[2][9]

Efficacy in

Hypoxia/Oxidativ

e Stress

Maintained
Potentially

Reduced
Unaffected [1][2][3]

Effect on IFN-1

Gene Signature

Significant

Downregulation

("Deeper

regulation")

Downregulation

(Less

pronounced than

Avenciguat)

Strong

Neutralization
[1][2][3],[1][9]

Key

Downregulated

ISGs (in

Bleomycin

Model)

Ifit1, Oasl1,

Isg15, Ifi44, Irf7,

Stat1 (among

others)

Less effective

downregulation

of the same gene

set

N/A (Different

model)

Supplementary

Data, Kaufman

et al. 2025

Clinical

Development for

SSc

Phase II

(VITALISScE™)

Ongoing

Phase II (RISE-

SSc) Completed

(Primary

endpoint not

met)

Approved for

SLE
[11][12],[1]

Note: The comparison of ISG downregulation between Avenciguat and Riociguat is based on

the qualitative description and heatmap visualization from the primary preclinical study, as

specific fold-change values were presented graphically.

Experimental Protocols
Bleomycin-Induced Dermal Fibrosis Mouse Model
The in vivo immunomodulatory effects of Avenciguat were assessed using a well-established

bleomycin-induced dermal fibrosis model. This model is widely used to study the pathogenesis
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of SSc.[5][11]

Induction of Fibrosis: Mice receive daily subcutaneous injections of bleomycin in a

designated area of the back for a period of 2 to 4 weeks. Control animals receive saline

injections.

Treatment: Following the induction period, mice are treated with Avenciguat, Riociguat, or a

vehicle control, typically administered daily via oral gavage.

Sample Collection: At the end of the treatment period, skin samples from the injected area

are collected for analysis.

Analysis:

Histology: Skin thickness and collagen deposition are assessed using Masson's trichrome

staining.

RNA Sequencing: Total RNA is extracted from the skin samples, and RNA sequencing is

performed to analyze global gene expression changes.
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Experimental Workflow: Bleomycin-Induced Fibrosis and RNA-Seq Analysis
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Figure 2. Workflow for assessing immunomodulatory activity in a preclinical model.
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IFN-1 Signature Analysis
The IFN-1 signature is a valuable surrogate marker for the activity of the IFN-1 pathway. It is

typically measured by quantifying the expression of a panel of well-established interferon-

stimulated genes (ISGs).[10]

RNA-Seq Data Processing: Raw sequencing reads are aligned to the reference genome.

Gene Expression Quantification: The number of reads mapping to each gene is counted to

determine its expression level.

Differential Expression Analysis: Statistical analysis is performed to identify genes that are

significantly upregulated or downregulated between different treatment groups (e.g.,

bleomycin + vehicle vs. bleomycin + Avenciguat).

IFN-1 Signature Score: A score can be calculated based on the expression levels of a

predefined set of ISGs. This allows for a quantitative comparison of IFN-1 pathway activation

across different conditions. Commonly analyzed ISGs include IFI27, IFI44L, IFIT1, ISG15,

RSAD2, and SIGLEC1.

Conclusion
The available preclinical data strongly suggest that Avenciguat possesses potent

immunomodulatory properties, evidenced by its ability to downregulate IFN-1 signaling more

effectively than the sGC stimulator Riociguat in a disease-relevant model. Its unique NO-

independent mechanism of action may provide a therapeutic advantage in the hypoxic and

oxidative environments characteristic of fibrotic diseases. Further investigation, including the

ongoing VITALISScE™ Phase II clinical trial, will be crucial in determining the clinical utility of

Avenciguat as a novel immunomodulatory agent for Systemic Sclerosis and potentially other

autoimmune conditions characterized by an overactive IFN-1 signature.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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